1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16(27-17-6-3-2-4-7-17)21(25)24-11-9-23(10-12-24)14-20-22-18(15-28-20)19-8-5-13-26-19/h2-8,13,15-16H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHBDFVMINKCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl thiazole intermediate, which is then reacted with piperazine and phenoxypropanone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives .
Scientific Research Applications
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Thiazole Derivatives
Compounds sharing the piperazine-thiazole backbone (e.g., 1f , 1g , 2a , 2b from ) differ in their substituents:
- Urea vs.
- Substituent Effects : The furan-2-yl group on the thiazole ring distinguishes it from analogs with hydroxybenzylidene or benzyloxy groups (e.g., 2a : 694.5 [M−2HCl+H]+), which may influence electron distribution and metabolic stability .
Piperazine-Furan Hybrids
describes 4-(4-aminophenyl)piperazin-1-ylmethanone, which shares the furan-piperazine motif but lacks the thiazole and phenoxypropanone components. Key differences include:
- Synthetic Complexity : The addition of a thiazole ring requires multi-step synthesis, as seen in ’s benzothiazole-piperazine derivatives (e.g., 5i : EI-MS 593.17) .
Aryl-Substituted Piperazine Ketones
and report compounds with arylpiperazine-ketone frameworks, such as MK22 (thiophene-substituted) and compound 21 (trifluoromethylphenyl-substituted). These analogs highlight:
- Electron-Withdrawing Groups: The phenoxy group in the target compound may confer different electronic effects compared to trifluoromethyl (e.g., 11d: 534.1 [M+H]+ in ) or chlorophenyl substituents.
Table 1: Comparison of Key Parameters
- Synthetic Challenges : The target compound’s synthesis would likely mirror the multi-step protocols for 5i () and 11a–11o (), requiring nucleophilic substitutions and ketone formations .
- Yield Considerations : High yields (>85%) for urea derivatives in suggest efficient coupling reactions, which could be adapted for the target compound .
Structural and Functional Insights
- Planarity vs.
- Hydrogen-Bonding Capacity: The ketone group offers hydrogen-bond acceptor sites, contrasting with the urea derivatives’ dual donor/acceptor functionality (e.g., 1f in ) .
Biological Activity
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex structure that includes a piperazine moiety linked to a thiazole and furan ring, suggesting diverse interactions with biological targets.
The molecular formula of the compound is with a molecular weight of 397.5 g/mol. Its structure is characterized by the presence of multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1105198-79-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiazole and furan moieties have shown promising results in inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of thioredoxin reductase (TrxR), a key enzyme implicated in cancer cell survival and proliferation .
A case study involving structural analogs demonstrated significant cytotoxicity against human fibrosarcoma HT-1080 cells, indicating that modifications to the thiazole and furan components can enhance anticancer properties .
Table: Summary of Anticancer Studies
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Analog 1 | HT-1080 | 5.0 | TrxR inhibition |
| Furan-Thiazole Hybrid | MCF7 | 3.5 | Apoptosis induction |
| Piperazine Derivative | A549 | 4.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, derivatives exhibiting thiazole and piperazine structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disk diffusion method has been employed to assess the efficacy of these compounds, revealing minimum inhibitory concentrations (MICs) that suggest broad-spectrum activity .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several derivatives, including those based on the thiazole framework:
Table: Antimicrobial Activity Results
| Compound Name | Microorganism | MIC (μg/mL) |
|---|---|---|
| Thiazole Compound A | E. coli | 15.62 |
| Furan-Thiazole B | S. aureus | 7.81 |
| Piperazine Derivative | Candida albicans | 31.25 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of such compounds. Modifications to the piperazine ring, as well as variations in the thiazole and furan substituents, can significantly affect both anticancer and antimicrobial activities.
Key Findings in SAR Studies
- Piperazine Substituents : Altering substituents on the piperazine ring has been shown to influence binding affinity to biological targets.
- Thiazole Variations : Different substitutions on the thiazole ring can enhance or diminish cytotoxic effects.
- Furan Integration : The presence of furan enhances solubility and bioavailability, which are critical for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
